molecular formula C14H26O4 B1581790 Diisopentyl succinate CAS No. 818-04-2

Diisopentyl succinate

Cat. No. B1581790
CAS RN: 818-04-2
M. Wt: 258.35 g/mol
InChI Key: VITLQDOBPXWZLH-UHFFFAOYSA-N
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Description

Diisopentyl succinate, also known as Diisoamyl succinate or Succinic acid diisopentyl ester, is a chemical compound with the molecular formula C₁₄H₂₆O₄ . It has a molecular weight of 258.35 .


Molecular Structure Analysis

The Diisopentyl succinate molecule contains a total of 43 bond(s). There are 17 non-H bond(s), 2 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), and 2 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

Diisopentyl succinate has a molecular weight of 258.35 . More detailed physical and chemical properties are not directly available in the retrieved data.

Scientific Research Applications

Comprehensive Analysis of Diisopentyl Succinate Applications

Diisopentyl succinate is a chemical compound with potential applications across various scientific fields. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Biomedicine

Diisopentyl succinate: may have potential applications in the field of biomedicine. While specific studies on diisopentyl succinate are not readily available, its structural similarity to other succinate derivatives suggests it could be used in drug formulations or as a biocompatible solvent. Succinate derivatives are known for their roles in metabolic processes and could be utilized in designing drug delivery systems that target the tricarboxylic acid cycle or in tissue engineering.

Polymer Science

In polymer science, diisopentyl succinate could be explored as a monomer or a plasticizer. Its incorporation into polymers might improve flexibility and durability. Research on similar compounds, such as polybutylene succinate, indicates that succinate derivatives can enhance biodegradability and mechanical properties of polymers, suggesting potential applications in creating environmentally friendly materials .

Environmental Science

Diisopentyl succinate: could be investigated for its role in environmental science, particularly in the production of bio-succinic acid. Bio-succinic acid is a key intermediate for various green chemicals and materials, and its sustainable production is crucial for reducing environmental impact. Diisopentyl succinate might serve as a precursor or an intermediate in the synthesis of bio-based chemicals .

Material Engineering

In material engineering, diisopentyl succinate could be used to modify material properties, such as enhancing flexibility or reducing brittleness in composites. It might also serve as a bio-based alternative to traditional plasticizers, contributing to the development of materials with improved environmental profiles .

Pharmaceuticals

Diisopentyl succinate: may have applications in pharmaceuticals, potentially as an excipient or a solvent. Its role could be in enhancing the solubility of active pharmaceutical ingredients or in modifying drug release profiles. The safety and efficacy of such applications would require thorough investigation .

Agriculture

In agriculture, diisopentyl succinate could be explored for its potential as a soil additive or in the formulation of agrochemicals. Organic acids, including succinate derivatives, play a role in soil fertility and plant health. They can aid in nutrient solubilization and improve crop yields, making them valuable in sustainable agricultural practices .

Safety and Hazards

When handling Diisopentyl succinate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mechanism of Action

properties

IUPAC Name

bis(3-methylbutyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITLQDOBPXWZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231370
Record name Diisopentyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

818-04-2
Record name Diisoamyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=818-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopentyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopentyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopentyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Diisopentyl succinate
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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